1-Fluorocyclopropane-1-carbaldehyde
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Overview
Description
1-Fluorocyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₄H₅FO It is a fluorinated cyclopropane derivative, characterized by the presence of a fluorine atom and an aldehyde group attached to the cyclopropane ring
Preparation Methods
The synthesis of 1-Fluorocyclopropane-1-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 1-fluorocyclopropanecarboxylic acid.
Reduction: The carboxylic acid is reduced to the corresponding alcohol using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C, followed by warming to ambient temperature and stirring overnight.
Oxidation: The resulting alcohol is then oxidized to the aldehyde using an appropriate oxidizing agent.
Chemical Reactions Analysis
1-Fluorocyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Scientific Research Applications
1-Fluorocyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, especially those requiring fluorinated motifs for enhanced metabolic stability and bioavailability.
Industry: It is used in the development of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 1-Fluorocyclopropane-1-carbaldehyde is primarily related to its reactivity as an aldehyde and the presence of the fluorine atom. The aldehyde group can participate in nucleophilic addition reactions, while the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with biological targets. The exact molecular targets and pathways involved depend on the specific application and derivative being studied .
Comparison with Similar Compounds
1-Fluorocyclopropane-1-carbaldehyde can be compared with other fluorinated cyclopropane derivatives, such as:
1-Chlorocyclopropane-1-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
1-Bromocyclopropane-1-carbaldehyde:
Cyclopropane-1-carbaldehyde: Lacks the halogen atom, resulting in different chemical properties and applications
This compound is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-fluorocyclopropane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FO/c5-4(3-6)1-2-4/h3H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INBDWECLMHXJTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134645-39-9 |
Source
|
Record name | 1-fluorocyclopropane-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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